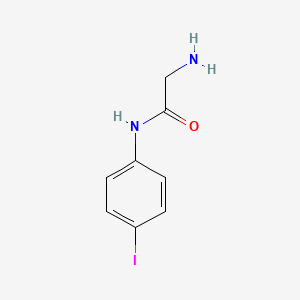
2-amino-N-(4-iodophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(4-iodophenyl)acetamide is an organic compound with the molecular formula C8H9IN2O It is a derivative of acetamide, where the amide nitrogen is substituted with a 4-iodophenyl group and an amino group is attached to the alpha carbon of the acetamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-iodophenyl)acetamide typically involves the reaction of 4-iodoaniline with chloroacetyl chloride to form N-(4-iodophenyl)chloroacetamide, which is then treated with ammonia to yield the final product. The reaction conditions generally include:
Step 1 Formation of N-(4-iodophenyl)chloroacetamide:
Step 2 Formation of this compound:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-amino-N-(4-iodophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Deiodinated derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
科学的研究の応用
2-amino-N-(4-iodophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-amino-N-(4-iodophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-iodoacetanilide: Similar structure but lacks the amino group.
N-(4-iodophenyl)acetamide: Similar structure but lacks the amino group.
2-amino-N-(4-bromophenyl)acetamide: Similar structure but with a bromine atom instead of iodine.
Uniqueness
2-amino-N-(4-iodophenyl)acetamide is unique due to the presence of both the iodine atom and the amino group, which confer distinct chemical and biological properties. The iodine atom enhances its reactivity in substitution reactions, while the amino group contributes to its potential biological activity.
特性
分子式 |
C8H9IN2O |
|---|---|
分子量 |
276.07 g/mol |
IUPAC名 |
2-amino-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C8H9IN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12) |
InChIキー |
PNWCWXLRXGAVFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)CN)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[[2-(2-Amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12111666.png)
![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-nicotinamide](/img/structure/B12111670.png)
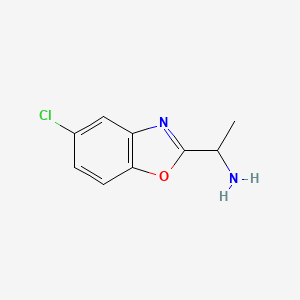
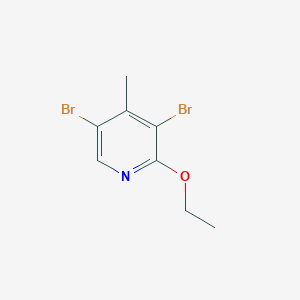

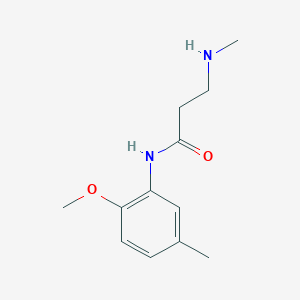


![1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one](/img/structure/B12111724.png)
![Bicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B12111725.png)
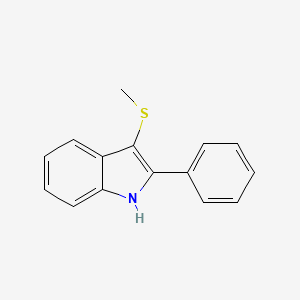
![13-[(1R,2R)-2-(1,3-Dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12111741.png)

